4-[4-(4-cyanophenyl)phenyl]benzonitrile

Catalog No.
S6623270
CAS No.
17788-93-1
M.F
C20H12N2
M. Wt
280.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(4-cyanophenyl)phenyl]benzonitrile

CAS Number

17788-93-1

Product Name

4-[4-(4-cyanophenyl)phenyl]benzonitrile

IUPAC Name

4-[4-(4-cyanophenyl)phenyl]benzonitrile

Molecular Formula

C20H12N2

Molecular Weight

280.3 g/mol

InChI

InChI=1S/C20H12N2/c21-13-15-1-5-17(6-2-15)19-9-11-20(12-10-19)18-7-3-16(14-22)4-8-18/h1-12H

InChI Key

RFBQFWLDUKDOND-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N

Organic Electronics

[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile (TPDCN) is being investigated for its potential applications in organic electronics due to its interesting properties. Its rigid structure and the presence of cyano groups contribute to efficient charge transport characteristics []. Research suggests that TPDCN can be used as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs) [, ]. HTMs play a crucial role in OLEDs by facilitating the movement of holes (positively charged carriers) towards the emitting layer.

Here are some specific research areas exploring TPDCN in organic electronics:

  • Developing efficient OLEDs: Studies have explored TPDCN in combination with other materials to create efficient OLEDs with improved brightness and color purity [, ].

Covalent Organic Frameworks (COFs)

TPDCN is also being explored as a candidate monomer for the construction of covalent organic frameworks (COFs) []. COFs are crystalline materials with well-defined pores that offer potential applications in gas storage, separation, and catalysis. The cyano groups in TPDCN can serve as anchoring points for the formation of stable COF structures [].

  • Porous COFs for Gas Separation: Research suggests that TPDCN-based COFs can be designed with tailored pore sizes for selective gas separation applications [].

4-[4-(4-cyanophenyl)phenyl]benzonitrile, also known by its chemical structure and CAS number 134521-16-7, is a compound characterized by a complex arrangement of aromatic rings and nitrile groups. Its molecular formula is C15H10N2C_{15}H_{10}N_2 with a molecular weight of approximately 234.25 g/mol. The compound features a central benzonitrile moiety substituted at the para position with a phenyl group that is further substituted with a cyanophenyl group, which enhances its electronic properties and potential reactivity in various chemical environments .

Currently, there is no scientific research readily available describing a specific mechanism of action for [1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile.

  • Nitriles can be mildly toxic upon inhalation or ingestion.
  • As with most organic compounds, it is advisable to handle it with gloves and in a well-ventilated area to avoid exposure.
Typical of nitriles and aromatic compounds. Notably, it can undergo:

  • Nucleophilic substitutions: The nitrile group can be transformed into amines or other functional groups through hydrolysis or reduction.
  • Electrophilic aromatic substitution: The aromatic rings can react with electrophiles such as halogens or sulfonyl chlorides, leading to further functionalization.
  • Oxidation reactions: Under certain conditions, the compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives .

Research indicates that compounds similar to 4-[4-(4-cyanophenyl)phenyl]benzonitrile exhibit significant biological activities, particularly in the field of medicinal chemistry. Some derivatives have shown promise as aromatase inhibitors, which are crucial in treating hormone-sensitive cancers such as breast cancer. For instance, related compounds have been studied for their ability to inhibit estrogen synthesis, thereby suppressing tumor growth in estrogen-dependent tissues .

The synthesis of 4-[4-(4-cyanophenyl)phenyl]benzonitrile can be achieved through several methods:

  • Direct coupling reactions: This involves the reaction of appropriate aryl halides with nitriles under basic conditions to form the desired compound.
  • Multi-step synthetic routes: These may include the formation of intermediates such as cyano-substituted phenols followed by coupling reactions to form the final product.
  • Oxidative processes: Utilizing oxidizing agents like manganese dioxide can facilitate transformations from hydroxymethyl intermediates to the nitrile form .

The applications of 4-[4-(4-cyanophenyl)phenyl]benzonitrile span various fields:

  • Pharmaceuticals: As a potential drug candidate for treating hormone-dependent cancers due to its structural similarity to known aromatase inhibitors.
  • Material Science: Utilized in the development of advanced materials such as phthalonitrile resins, where it serves as a viscosity-reducing comonomer .
  • Organic Electronics: Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Interaction studies involving 4-[4-(4-cyanophenyl)phenyl]benzonitrile often focus on its binding affinity to biological targets such as enzymes involved in steroidogenesis. For example, studies have shown that related compounds can inhibit cytochrome P450 enzymes responsible for estrogen synthesis, suggesting potential therapeutic applications in cancer treatment . Additionally, its interactions with cellular membranes and transport proteins are critical for understanding its pharmacokinetics and bioavailability.

Several compounds share structural similarities with 4-[4-(4-cyanophenyl)phenyl]benzonitrile. These include:

Compound NameCAS NumberSimilarity Index
2-(1-Hydroxyethyl)benzonitrile182964-49-40.92
3-Hydroxy-3-phenylpropanenitrile17190-29-30.82
Bis(4-cyanophenyl) phenyl phosphateN/AN/A
4-[1-(1H-1,2,4-triazol-1-yl)methylene]benzonitrileN/AN/A

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Exact Mass

280.100048391 g/mol

Monoisotopic Mass

280.100048391 g/mol

Heavy Atom Count

22

Dates

Modify: 2023-11-23

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